molecular formula C14H23N B13258698 [(2,4-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

[(2,4-Dimethylphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13258698
M. Wt: 205.34 g/mol
InChI Key: RSGYUNRHFXZAIA-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is a secondary amine featuring a branched 3-methylbutan-2-yl group attached to a benzyl moiety substituted with methyl groups at the 2- and 4-positions of the phenyl ring. The 2,4-dimethylphenyl group is a common pharmacophore in bioactive molecules, as seen in compounds like Amitraz (a miticide and insecticide) , indicating possible pesticidal or therapeutic relevance. The 3-methylbutan-2-yl group introduces steric bulk, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C14H23N/c1-10(2)13(5)15-9-14-7-6-11(3)8-12(14)4/h6-8,10,13,15H,9H2,1-5H3

InChI Key

RSGYUNRHFXZAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methyl-2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (2,4-Dimethylphenyl)methylamine vary primarily in substituents on the phenyl ring or the amine group. Below is a comparative analysis based on molecular features, physicochemical properties, and substituent effects:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Amine Group Key Structural Differences
(2,4-Dimethylphenyl)methylamine C₁₄H₂₁N 203.33 2,4-dimethyl 3-methylbutan-2-yl Electron-donating methyl groups enhance aromatic stability and lipophilicity.
(2,4-Dichlorophenyl)methylamine C₁₂H₁₇Cl₂N 246.18 2,4-dichloro 3-methylbutan-2-yl Chlorine (electron-withdrawing) reduces basicity of the amine and increases polarity.
(3-Bromophenyl)methylamine C₁₂H₁₆BrN 256.18 3-bromo 3-methylbutan-2-yl Bromine increases molecular weight and steric hindrance; may alter metabolic stability.
(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine C₁₃H₂₁N 191.32 4-methyl 3-methylbutan-2-yl Single methyl substituent reduces steric demand compared to 2,4-dimethyl analogs.
(4-Fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN 271.37 4-fluoro and phenyl 2-methylbutan-2-yl Fluorine enhances electronegativity; bifunctional aromatic system modifies binding interactions.

Substituent Effects on Properties

  • Methyl groups are less polar than halogens, reducing solubility in aqueous media .
  • Electron-Withdrawing Groups (e.g., Cl, Br) : Chlorine and bromine lower the amine’s basicity (pKa) by destabilizing the protonated form. This may reduce interactions with biological targets reliant on ionic bonding .
  • Steric Effects : The 3-methylbutan-2-yl group introduces steric hindrance, which could limit metabolic oxidation at the amine center, improving pharmacokinetic stability .

Biological Activity

(2,4-Dimethylphenyl)methylamine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, belonging to the class of amines, features a unique structure that allows it to interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for (2,4-Dimethylphenyl)methylamine is C14H23NC_{14}H_{23}N, with a molecular weight of approximately 205.34 g/mol. The compound's structure includes a 2,4-dimethylphenyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom. This arrangement contributes to its distinct chemical properties and biological activities.

Research indicates that (2,4-Dimethylphenyl)methylamine interacts with various enzymes and receptors, potentially acting as both an agonist and antagonist. These interactions can modulate numerous biochemical pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest significant engagement with neurotransmitter systems and metabolic pathways .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds, which may provide insights into the activity of (2,4-Dimethylphenyl)methylamine. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A notable example is a compound with structural similarities that exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells . Such findings suggest that (2,4-Dimethylphenyl)methylamine could possess comparable potency.

Enzyme Interaction

The compound is believed to interact with various enzymes critical for metabolic processes. Its ability to modulate enzyme activity opens avenues for potential therapeutic applications in metabolic disorders and other diseases influenced by enzyme regulation .

Comparative Studies

To better understand the unique properties of (2,4-Dimethylphenyl)methylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaIC50 (μM)Biological Activity
[(3,4-Dimethylphenyl)methyl]amineC14H23N0.3Anticancer activity
[(2,3-Dimethylphenyl)methyl]amineC14H23N7.5Anticancer activity
[(2,4-Dimethylphenyl)(phenyl)methyl]amineC15H21NTBDPotential enzyme modulation

The table illustrates the varying potency among similar compounds, emphasizing the potential efficacy of (2,4-Dimethylphenyl)methylamine in therapeutic contexts.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related compounds:

  • Anticancer Studies : A study exploring a compound structurally similar to (2,4-Dimethylphenyl)methylamine demonstrated significant cytotoxicity in multiple cancer cell lines. The compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells and showed enhanced potency compared to earlier analogs .
  • Enzyme Modulation : Another study investigated the interaction of a related amine with key metabolic enzymes. Results indicated that the compound could inhibit enzyme activity at specific concentrations, suggesting its potential use in metabolic disease management .

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